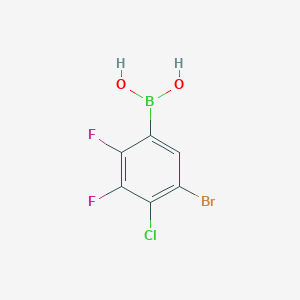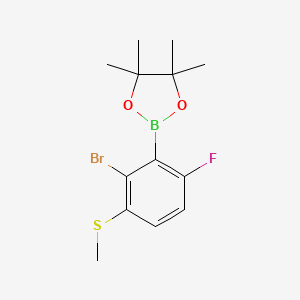
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester
説明
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid ester with the molecular formula C13H17BBrClO3 and a molecular weight of 347.44 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
作用機序
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They interact with palladium catalysts to form new carbon-carbon bonds .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst. The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond. The boronic ester then transfers the organic group from boron to palladium .
Biochemical Pathways
In the context of organic synthesis, the compound can be used to construct complex organic molecules via the suzuki-miyaura cross-coupling reaction . This can potentially affect various biochemical pathways depending on the final product synthesized.
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context in which it is used. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and reactivity, is considerably accelerated at physiological pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-chloro-3-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester has several applications in scientific research:
類似化合物との比較
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- 2-Bromo-6-chloro-3-methoxyphenylboronic acid
Uniqueness
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with precise structural requirements .
特性
IUPAC Name |
2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAANXQBTZLUXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138084 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-36-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















